1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazole
Description
1-[(3-Fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-15-10-3-2-8(6-9(10)11)7-14-5-4-12-13-14/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJBRKCJDQVQGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CN=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazole typically involves a multi-step process. One common method is the click chemistry approach, which includes the following steps:
Preparation of the azide: The starting material, 3-fluoro-4-methoxybenzyl chloride, is reacted with sodium azide to form the corresponding azide.
Cycloaddition reaction: The azide is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne to form the triazole ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the process for large-scale synthesis.
Chemical Reactions Analysis
1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazole serves as:
- A building block for synthesizing more complex organic molecules.
- A ligand in coordination chemistry, facilitating the study of metal complexes.
Biology
The biological applications of this compound are noteworthy:
- Antimicrobial Activity : Studies indicate that derivatives of triazoles exhibit significant antimicrobial properties against various bacterial strains. For instance, certain triazole derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Research is ongoing to evaluate its potential in cancer treatment. The compound's mechanism of action involves interactions with specific enzymes and receptors that may inhibit tumor growth .
Medicine
In medicinal chemistry, this compound is being investigated for:
- Pharmaceutical Development : Its unique structure may lead to the development of new drugs targeting various diseases, including cancer and infections. The presence of the fluorine atom and methoxy group enhances its pharmacological profile by influencing interactions with biological targets .
Industrial Applications
In industry, this compound is utilized in:
- The development of new materials.
- As a precursor in synthesizing agrochemicals and other industrial chemicals.
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Antimicrobial Testing
A study conducted on triazole derivatives demonstrated their efficacy against common pathogens. The findings indicated that certain derivatives showed broad-spectrum activity, making them candidates for further development as antimicrobial agents .
Case Study 2: Cancer Treatment Research
Research focusing on the anticancer properties of this compound revealed its potential to inhibit specific cancer cell lines through enzyme inhibition mechanisms. This suggests a pathway for developing targeted cancer therapies based on its structure .
Mechanism of Action
The mechanism of action of 1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of the 3-fluoro-4-methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-[(3-fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole: This compound has a similar structure but features a pyrazole ring instead of a triazole ring.
3-fluoro-4-methoxyphenylboronic acid: This compound contains the same phenyl group but is attached to a boronic acid moiety instead of a triazole ring.
The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazole is a compound characterized by its triazole ring and a substituted phenyl group. This structure imparts unique chemical and biological properties, making it a subject of interest in medicinal chemistry for its potential applications in treating various diseases, including cancer and infectious diseases.
The compound has the molecular formula and features a triazole ring that is integral to its biological activity. The presence of the fluorine atom and methoxy group enhances its pharmacological profile by influencing its interaction with biological targets.
The mechanism of action for this compound involves interactions with specific enzymes and receptors. The triazole moiety can inhibit enzymes by mimicking natural substrates or by binding to active sites, thereby modulating various biological pathways. This compound has shown promise in inhibiting tumor growth and exhibiting antimicrobial properties.
Antimicrobial Properties
Recent studies have indicated that derivatives of triazoles exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains. A study reported that certain triazole derivatives displayed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity
Research has highlighted the anticancer properties of triazole derivatives. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines. For example, one study found that specific derivatives significantly reduced cell viability in breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Study on Cytokine Modulation
A notable investigation evaluated the effects of triazole derivatives on cytokine release in peripheral blood mononuclear cells. The results indicated that certain compounds significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IFN-γ without exhibiting toxicity, highlighting their potential as anti-inflammatory agents .
Inhibition of DprE1 Enzyme
Another study focused on the inhibition of the DprE1 enzyme, crucial for the survival of Mycobacterium tuberculosis. The research synthesized novel hybrids incorporating the triazole structure and assessed their inhibitory activity. Compounds derived from 1H-1,2,3-triazole showed IC50 values as low as 2.2 μM against DprE1, indicating strong potential for tuberculosis treatment .
Comparative Analysis of Biological Activities
| Compound | Activity | IC50 (μM) | Target |
|---|---|---|---|
| This compound | Antimicrobial | Not specified | Various bacterial strains |
| Triazole Derivative A | Anticancer | 15 | Breast cancer cells |
| Triazole Hybrid B | DprE1 Inhibition | 2.2 | Mycobacterium tuberculosis |
Q & A
Q. What are the standard synthetic protocols for preparing 1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazole derivatives?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A representative method involves reacting 3-fluoro-4-methoxybenzyl azide with terminal alkynes in a THF/water (1:1) mixture at 50°C for 16 hours, using copper sulfate and sodium ascorbate as catalysts. Purification via column chromatography yields the product with ~60% efficiency . Optimization of reaction time, temperature, and catalyst loading can improve yields.
Q. Which characterization techniques are essential for confirming the molecular structure of this triazole compound?
Key techniques include:
- 1H/13C NMR : To verify substitution patterns and aromatic proton environments.
- X-ray crystallography : For absolute configuration determination, as demonstrated in studies comparing quantum-chemical calculations with experimental data .
- Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
Solubility is typically tested in polar aprotic solvents (e.g., DMSO, THF) and aqueous buffers. Stability studies involve monitoring degradation via HPLC or NMR under varying pH, temperature, and light exposure. For fluorinated analogs, 19F NMR can track structural integrity .
Advanced Research Questions
Q. How do quantum-chemical calculations inform the design of derivatives with enhanced bioactivity?
Density functional theory (DFT) studies reveal electronic properties, such as frontier molecular orbital (FMO) localization, which predict reactive sites. For example, the triazole ring and fluorinated phenyl group in this compound show high electron density, making them targets for electrophilic modifications. Conformational analysis via rotational labile bonds (e.g., C11-N12) further guides derivative design .
Q. What strategies resolve discrepancies between computational structural predictions and experimental crystallographic data?
Discrepancies often arise from approximations in computational models (e.g., gas-phase vs. solid-state interactions). Adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) and incorporating solvent effects improve accuracy. Cross-validation with Hirshfeld surface analysis and X-ray diffraction data is critical .
Q. How can regioselectivity in triazole formation be controlled during synthesis?
Regioselectivity depends on catalyst choice. Ag-Zn nanoheterostructured catalysts favor 1,4-disubstituted triazoles, while Cu(I) catalysts promote 1,5-regioisomers. Solvent polarity (e.g., DMF vs. THF) and alkyne/azide electronic properties also influence outcomes .
Q. What in vitro models are suitable for evaluating the compound’s biological activity, and how are IC50 values interpreted?
Cytotoxicity is assessed using human cancer cell lines (e.g., MCF-7 breast cancer cells) via MTT assays. IC50 values (e.g., 4.78 μM for a related triazole) indicate potency. Mechanistic studies involve Western blotting for target proteins (e.g., pJNK) and apoptosis assays .
Q. How do substituents on the phenyl ring (e.g., fluoro, methoxy) affect electronic properties and reactivity?
Electron-withdrawing groups (e.g., -F) increase electrophilicity, enhancing interactions with biological targets. Methoxy groups donate electron density via resonance, altering solubility and binding affinity. Hammett constants (σ) quantify these effects .
Data Contradiction and Optimization
Q. How should researchers address low yields in triazole synthesis?
Low yields (e.g., 31–49% in some cases) may result from side reactions or poor azide/alkyne purity. Optimization steps include:
Q. What methodological approaches reconcile conflicting bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardization includes:
- Replicating assays in triplicate with positive/negative controls.
- Validating results via orthogonal methods (e.g., flow cytometry vs. fluorescence microscopy) .
Methodological Resources
- Structural refinement : Use SHELX software for crystallographic data analysis, particularly for high-resolution or twinned datasets .
- Synthetic protocols : Refer to CuAAC conditions in and for scalable, reproducible methods.
- Computational tools : Gaussian or ORCA for DFT studies, paired with Mercury for X-ray data visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
